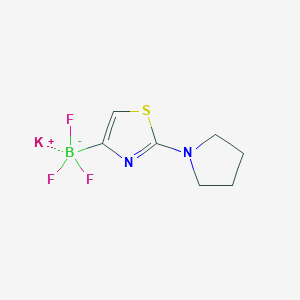![molecular formula C8H15NO2 B11775402 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B11775402.png)
6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-8-azabicyclo[321]octan-3-ol is a bicyclic compound that belongs to the family of tropane alkaloids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred approach for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cycloaddition, and desymmetrization, depending on the specific requirements of the production scale .
化学反应分析
Types of Reactions
6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学研究应用
6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anticholinergic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to acetylcholine receptors, resulting in anticholinergic activity .
相似化合物的比较
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure but with a methyl group instead of a methoxy group.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Features a cyclopropyl group and a ketone functional group.
Uniqueness
6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
6-methoxy-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C8H15NO2/c1-11-8-3-5-2-6(10)4-7(8)9-5/h5-10H,2-4H2,1H3 |
InChI 键 |
ONSNCMKBQPADTG-UHFFFAOYSA-N |
规范 SMILES |
COC1CC2CC(CC1N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


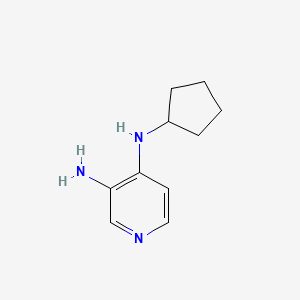
![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)

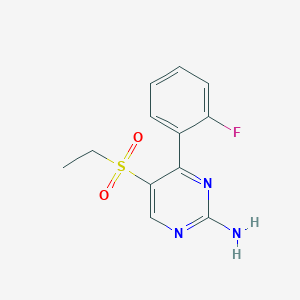
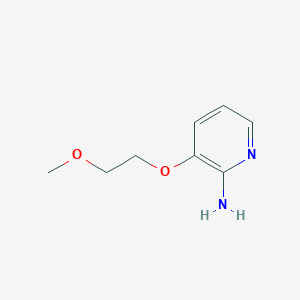

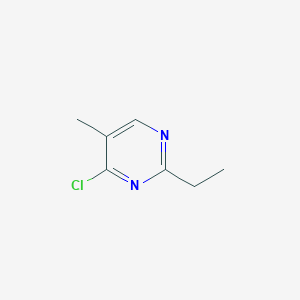
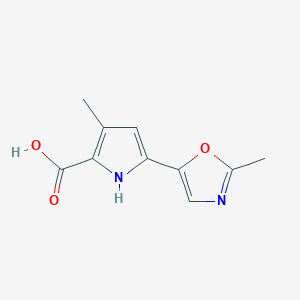
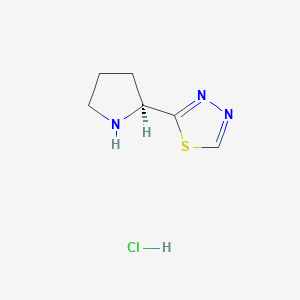
![6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine](/img/structure/B11775389.png)

